molecular formula C10H18N2O3 B1144102 (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate CAS No. 1228566-94-6

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Cat. No.: B1144102
CAS No.: 1228566-94-6
M. Wt: 214.26152
InChI Key:
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Description

®-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of ®-tert-Butyl (6-oxopiperidin-3-yl)carbamate involves several steps. One common synthetic route includes the reaction of ®-tert-butyl 3-hydroxypiperidine-1-carboxylate with a suitable oxidizing agent to form the desired compound. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) for oxidation .

Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

®-tert-Butyl (6-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols or amines .

Scientific Research Applications

®-tert-Butyl (6-oxopiperidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for drug design.

    Medicine: Piperidine derivatives, including ®-tert-Butyl (6-oxopiperidin-3-yl)carbamate, are explored for their pharmacological properties and potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (6-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

®-tert-Butyl (6-oxopiperidin-3-yl)carbamate can be compared with other similar piperidine derivatives, such as:

Properties

IUPAC Name

tert-butyl N-[(3R)-6-oxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNSUMIBERIFIT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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